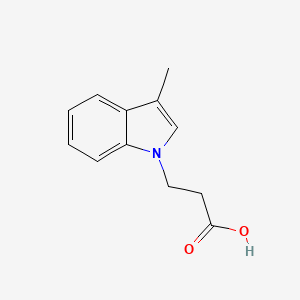

3-(3-甲基-1H-吲哚-1-基)丙酸

描述

3-(3-Methyl-1H-indol-1-yl)propanoic acid is a derivative of indole-3-propanoic acid (IPA), which is a compound that has been identified in the metabolic pathways of certain bacterial species such as Clostridium sporogenes. IPA itself is a product of the deamination of the amino acid tryptophan and has been detected in bacterial media alongside other related compounds .

Synthesis Analysis

The synthesis of related indole compounds has been demonstrated in various studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally related to 3-(3-methyl-1H-indol-1-yl)propanoic acid, was efficiently synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives was achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, showcasing a method that could potentially be adapted for the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-methyl-1H-indol-1-yl)propanoic acid has been elucidated using crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined, revealing a planar indole ring and a network of hydrogen bonds stabilizing the structure . This information is valuable for understanding the molecular geometry and potential reactivity of 3-(3-methyl-1H-indol-1-yl)propanoic acid.

Chemical Reactions Analysis

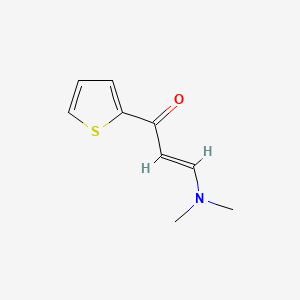

The reactivity of indole derivatives can be inferred from studies where indole compounds undergo various chemical reactions. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas in the presence of an acid leads to the formation of new compounds with potential biological activity . Such reactions highlight the versatility of indole derivatives in chemical synthesis and their potential to form a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid can be inferred from related compounds. For example, the detection of IPA by thin-layer chromatography and its interaction with p-hydroxybenzaldehyde spray reagent indicates that IPA and its derivatives have distinct chromophoric properties that can be utilized for detection and analysis . The solubility, melting point, and other physical properties would be important for the practical handling and application of 3-(3-methyl-1H-indol-1-yl)propanoic acid, although specific data for this compound was not provided in the papers.

科学研究应用

医药:抗炎和镇痛特性

3-(3-甲基-1H-吲哚-1-基)丙酸: 因其结构与具有抗炎和镇痛活性的吲哚衍生物相似,在医药领域显示出潜力 。 这些特性可能使其成为开发新型治疗药物的候选药物,这些药物可能为像吲哚美辛和塞来昔布这样的传统药物提供替代方案,并且可能具有更少的副作用。

农业:植物生长调节

在农业中,类似于3-(3-甲基-1H-吲哚-1-基)丙酸的化合物已知可以作为生长素 。 生长素是一类植物激素,在协调植物生命周期中的各种生长和行为过程(包括植物茎中的细胞伸长)中起着至关重要的作用。 该化合物可用于调节植物生长,这对作物产量优化至关重要。

作用机制

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that indole derivatives can have diverse modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

One study suggests that a similar compound, 3-(1-methyl-1h-indol-3-yl)propanoic acid, can block the interaction between mammalian cells and bladder cancer cells .

属性

IUPAC Name |

3-(3-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMBLVFDTDJZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351923 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57662-47-2 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 3-(3-methyl-1H-indol-1-yl)propanoic acid in the context of Mycobacterium abscessus?

A1: The research paper focuses on understanding the structural basis of how 3-(3-methyl-1H-indol-1-yl)propanoic acid interacts with a specific enzyme from Mycobacterium abscessus called Phosphopantetheine adenylyltransferase. [] This enzyme plays a crucial role in bacterial metabolism, and understanding how molecules like 3-(3-methyl-1H-indol-1-yl)propanoic acid bind to it could pave the way for developing new antibiotics targeting this enzyme. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)